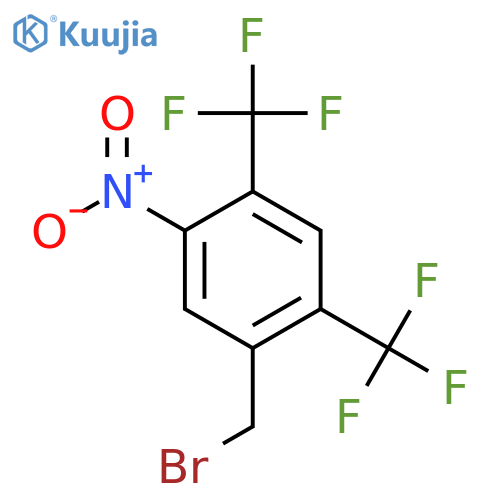

Cas no 1805476-85-0 (2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide)

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide

-

- インチ: 1S/C9H4BrF6NO2/c10-3-4-1-7(17(18)19)6(9(14,15)16)2-5(4)8(11,12)13/h1-2H,3H2

- InChIKey: AOCVNFIBIIFXJO-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C(C(F)(F)F)=CC=1C(F)(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 339

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 45.8

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009977-1g |

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide |

1805476-85-0 | 97% | 1g |

1,564.50 USD | 2021-06-25 |

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide 関連文献

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromideに関する追加情報

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide: A Comprehensive Overview

CAS No. 1805476-85-0, commonly referred to as 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide, is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound is characterized by its unique structure, which includes two trifluoromethyl groups at the 2 and 4 positions of a benzene ring, a nitro group at the 5 position, and a bromine atom attached to the benzyl position. The combination of these functional groups makes it a versatile building block in organic synthesis.

The synthesis of 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and electrophilic substitution. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production. For instance, researchers have explored the use of palladium catalysts to facilitate coupling reactions, significantly improving the yield and purity of the compound.

One of the most notable applications of this compound is in the field of medicinal chemistry. The trifluoromethyl groups impart high lipophilicity and stability to the molecule, making it an ideal candidate for drug development. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that certain analogs can selectively inhibit COX-2 enzymes, which are key targets in inflammation-related diseases.

In addition to its medicinal applications, 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide has found significant use in materials science. Its high thermal stability and strong electron-withdrawing properties make it an excellent precursor for synthesizing advanced polymers and high-performance materials. Researchers have utilized this compound to develop novel polyimides with enhanced mechanical and thermal properties, suitable for aerospace and electronics industries.

The nitro group in the structure plays a crucial role in determining the reactivity of the compound. Recent studies have focused on exploiting this group for directed metallation reactions. For instance, scientists have successfully used this compound as a substrate for copper-catalyzed cross-coupling reactions, enabling the construction of complex aromatic systems with unprecedented efficiency.

The bromine atom at the benzyl position further enhances the versatility of this compound. It serves as an excellent leaving group in substitution reactions, facilitating the introduction of various functional groups. This property has been leveraged in the synthesis of bioactive molecules and agrochemicals. For example, researchers have reported its use as an intermediate in the preparation of herbicides with improved efficacy against resistant weeds.

In terms of environmental impact, studies have shown that CAS No. 1805476-85-0 exhibits low toxicity to aquatic organisms under standard test conditions. However, its persistence in certain environmental matrices remains an area of active research. Efforts are underway to develop eco-friendly synthesis routes and degradation pathways for this compound to minimize its environmental footprint.

The increasing demand for highly functionalized aromatic compounds has positioned 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide as a key player in contemporary organic synthesis. Its unique combination of electronic properties and reactivity continues to drive innovation across multiple disciplines. As research progresses, new applications and improved synthetic methodologies are expected to further enhance its utility in both academic and industrial settings.

1805476-85-0 (2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide) 関連製品

- 1249097-16-2(2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid)

- 2092201-69-7(methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate)

- 202811-17-4(N-{2-2-(methylamino)ethylphenyl}methanesulfonamide)

- 1219804-48-4(1,5-Dinitronaphthalene-d6)

- 2411252-55-4(2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide)

- 175290-73-0(6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride)

- 1805657-69-5(Ethyl 4-cyano-2-ethyl-3-methoxyphenylacetate)

- 2171682-00-9(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid)

- 852138-21-7(4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide)

- 496875-47-9(5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester)